XLogP3 Lipophilicity Differential vs. 2‑Bromo‑1,3‑thiazole‑4‑carbonitrile
The target compound exhibits an XLogP3 of 0.8, which is 1.2 log units lower than the 2‑bromo analog (XLogP3 = 2.0) [1]. This difference corresponds to an approximately 16‑fold reduction in partition coefficient, placing the target compound within the favorable drug‑like space of XLogP ≤ 3 while the bromo analog is more lipophilic and at higher risk of poor aqueous solubility and off‑target binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 2‑Bromo‑1,3‑thiazole‑4‑carbonitrile: XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = −1.2 (target more hydrophilic) |
| Conditions | Calculated by XLogP3 3.0 algorithm; PubChem |
Why This Matters
Lower lipophilicity translates into better aqueous solubility and reduced metabolic clearance risk, making the target compound a superior starting point for lead series requiring favorable ADME profiles.
- [1] PubChem. (2025). 2‑Formyl‑1,3‑thiazole‑4‑carbonitrile (CID 45121784) and 2‑Bromo‑1,3‑thiazole‑4‑carbonitrile (CID 45480439) – Computed XLogP3. National Center for Biotechnology Information. View Source
